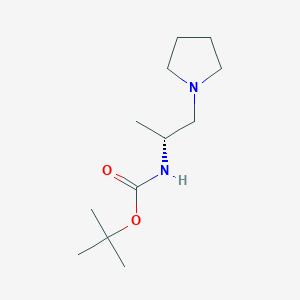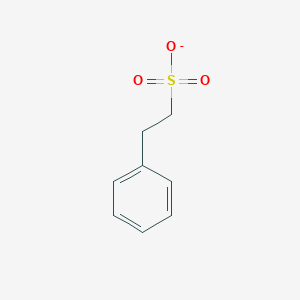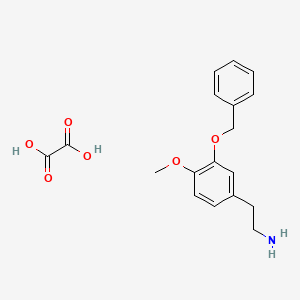
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The oxalate salt form enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced using a reducing agent like sodium borohydride to yield 3-(benzyloxy)-4-methoxybenzyl alcohol.
Conversion to Ethanamine: The alcohol is then converted to the corresponding amine through a reaction with ethylamine under acidic conditions.
Formation of Oxalate Salt: Finally, the free base of 2-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(benzyloxy)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
作用机制
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)ethan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenethylamine: Lacks the benzyloxy group, affecting its pharmacological profile.
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of an amine, leading to different biological activity.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups influence its solubility, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C18H21NO6 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;oxalic acid |
InChI |
InChI=1S/C16H19NO2.C2H2O4/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11H,9-10,12,17H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
KHQRLRZCVTUMCX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
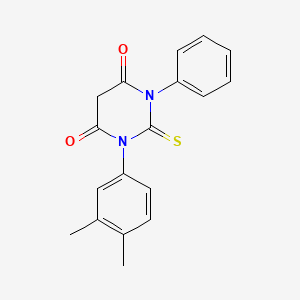
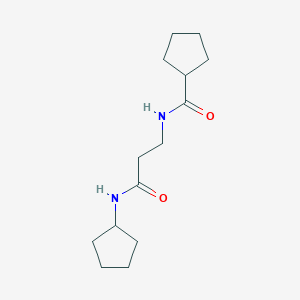

![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)


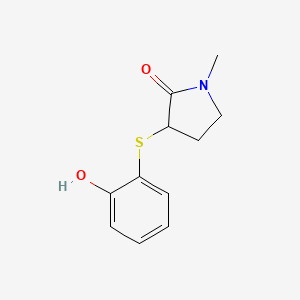

![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
